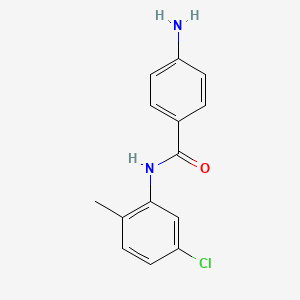
4-amino-N-(5-chloro-2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-amino-N-(5-chloro-2-methylphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. The papers provided discuss different benzamide derivatives and their synthesis, characterization, and biological evaluation, which can provide insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry. Paper details the synthesis of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), and its optical isomers from commercially available trans-4-hydroxy-L-proline. Similarly, paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone. Paper describes the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide from (benzamidomethyl)triethylammonium chloride and 4
Wissenschaftliche Forschungsanwendungen
Electrophoresis and Quality Control : A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances. This method is promising for the quality control of pharmaceuticals, showcasing the compound's role in analytical chemistry.
Serotonin Receptor Agonism : Sonda et al. (2003) and (2004) explored benzamide derivatives, including 4-amino-N-(5-chloro-2-methylphenyl)benzamide, as potent serotonin 4 receptor agonists. These compounds showed potential for gastrointestinal motility improvement, indicating their application in pharmacology and drug development. For more details, refer to their research in Bioorganic & Medicinal Chemistry and Bioorganic & Medicinal Chemistry (2004).
Crystallography and Material Characterization : Yanagi et al. (2000) investigated the crystalline forms of a similar compound for material characterization purposes, as detailed in their study in the Chemical & Pharmaceutical Bulletin.
Antioxidant Properties : Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides and their antioxidant activity, highlighting another potential application in the field of biochemistry. Their findings are available in the Journal of Electroanalytical Chemistry.
Antimicrobial and Anticancer Applications : Various studies, such as those by Bektaş et al. (2007) in Molecules, and Yılmaz et al. (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry, have explored the compound's antimicrobial and anticancer properties, suggesting its relevance in developing new therapeutic agents.
Molecular Structure Analysis : Structural analyses of similar compounds, as conducted by Trilleras et al. (2009) in Acta Crystallographica Section C, provide insights into molecular interactions and stability, which are crucial for drug design and material science.
Pharmacological Profiles for Gastrointestinal Motility : The pharmacological profiles of benzamide derivatives, including their effects on gastrointestinal motility, have been studied by Sonda et al. (2004) in Bioorganic & Medicinal Chemistry.
Safety And Hazards
The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Zukünftige Richtungen
Benzamide derivatives, including 4-amino-N-(5-chloro-2-methylphenyl)benzamide, have been found to possess various pharmacological activities like antimicrobial, analgesic, anti-inflammatory, anticancer, cardiovascular, and other biological activities . Therefore, there is a need to improve the already used benzamide derivatives and search for new and more effective benzamide derivatives .
Eigenschaften
IUPAC Name |
4-amino-N-(5-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-2-5-11(15)8-13(9)17-14(18)10-3-6-12(16)7-4-10/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSLGCUWGKXCHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(5-chloro-2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)
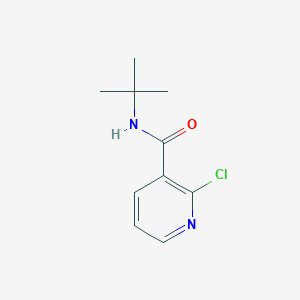
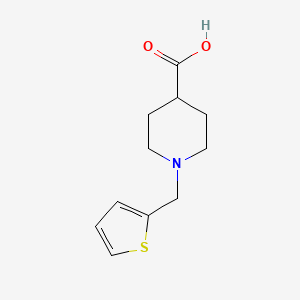
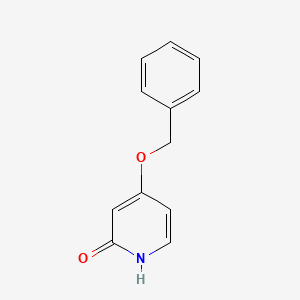
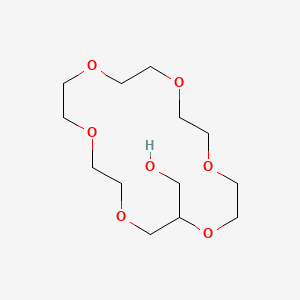
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)
![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)
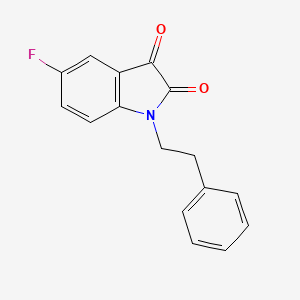
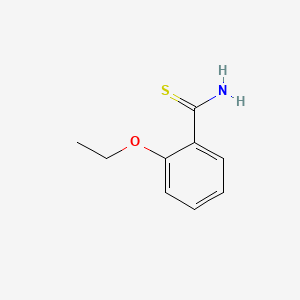
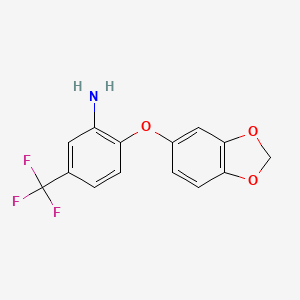

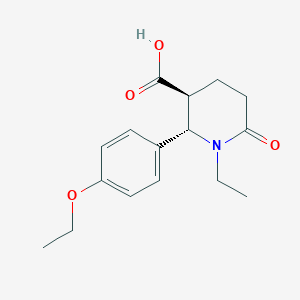
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)